molecular formula C34H57N3O10 B6348398 Aliskiren fumarate CAS No. 1196835-68-3

Aliskiren fumarate

Cat. No. B6348398
CAS RN: 1196835-68-3
M. Wt: 667.8 g/mol
InChI Key: RSFGNDXWVZPKJA-KVBHIGNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aliskiren fumarate is a drug that belongs to a class of medicines known as selective direct renin inhibitors . It inhibits the enzyme renin and prevents the conversion of angiotensinogen into angiotensin I, therefore inhibiting the production of angiotensin II and aldosterone . It is used alone or together with other medicines to treat high blood pressure (hypertension) .


Synthesis Analysis

The synthesis of Aliskiren involves developing an efficient pathway for the synthesis of (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy) benzyl)-N,N,8-trimethylnon-4-enamide (2a), which has been used as the advanced intermediate toward aliskiren .


Molecular Structure Analysis

Aliskiren has a molecular formula of C30H53N3O6 . The inventors of aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors without the extended peptide-like backbone of previous inhibitors .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C64H110N6O16 and an average mass of 1219.589 Da .

Scientific Research Applications

Aliskiren and Hypertension Management

Aliskiren fumarate is a direct renin inhibitor that plays a significant role in hypertension management. Its mechanism involves inhibiting renin, the initial and rate-limiting step of the renin-angiotensin system (RAS), providing a novel approach to RAS blockade. Studies have highlighted its effectiveness in both monotherapy and combination therapy for lowering blood pressure across diverse patient populations, including those with mild to moderate hypertension (Frampton & Curran, 2007). Additionally, Aliskiren has shown potential in reducing albuminuria, suggesting renoprotective effects in early diabetic nephropathy when added to losartan (Peixoto & Orias, 2009).

Aliskiren in Combination Therapy

Combination therapy involving Aliskiren and other antihypertensives has been well-tolerated and effective in providing additional blood pressure-lowering effects. The synergistic interaction between Aliskiren and agents like hydrochlorothiazide, valsartan, or amlodipine enhances therapeutic outcomes, especially in patients inadequately controlled by monotherapy (Duggan, Chwieduk, & Curran, 2010).

Potential Cardioprotective and Renoprotective Effects

Preclinical studies suggest Aliskiren's cardioprotective and renoprotective potentials, akin to other inhibitors of the renin–angiotensin cascade. Ongoing human studies are crucial for confirming these effects, offering a broader scope for Aliskiren's application in managing cardiovascular and renal diseases beyond hypertension (Sureshkumar, Vasudevan, Marcus, Hussain, & McGill, 2008).

Safety and Efficacy Profile

Aliskiren's safety and efficacy profile is commendable, with a range of studies supporting its use in hypertension treatment. Its ability to reduce blood pressure effectively while being well-tolerated highlights its potential as a significant addition to the pharmacotherapy of arterial hypertension. The evaluation of its long-term renal and cardiovascular tolerability, especially in non-diabetic patients, remains a critical area of research (Angeli et al., 2012).

Analytical and Pharmacokinetic Evaluations

Aliskiren's pharmacokinetic and pharmacodynamic properties, alongside its clinical implications, have been a subject of extensive research. Studies focusing on its quantification in pharmaceutical formulations and the assessment of its clinical potential in various populations underscore the drug's versatility and the importance of understanding its comprehensive impact on hypertension and associated conditions (Patil Sheetal Vikas, Nalawade Anup Kishor, N. Deepak, & G. Prashant, 2020).

Mechanism of Action

properties

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23-,24-,25-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFGNDXWVZPKJA-KVBHIGNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173334-58-2
Record name Aliskiren hemifumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173334-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aliskiren fumarate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2S,4S,5S,7S)-5-Amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hemifumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does aliskiren fumarate exert its antihypertensive effect?

A1: this compound acts by directly inhibiting renin, the rate-limiting enzyme of the renin-angiotensin-aldosterone system (RAAS) []. This inhibition prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II, a potent vasoconstrictor. This ultimately leads to a decrease in blood pressure [].

Q2: What are the downstream consequences of this compound's inhibition of renin?

A2: By inhibiting renin, this compound lowers plasma renin activity (PRA) and reduces the levels of angiotensin I and angiotensin II []. This, in turn, leads to decreased aldosterone secretion, reduced vasoconstriction, and ultimately, a reduction in blood pressure [].

Q3: Is there any information available on the spectroscopic data of this compound within the provided research?

A3: The provided abstracts do not include specific spectroscopic data for this compound.

Q4: How is this compound eliminated from the body?

A5: this compound is primarily metabolized by the liver and excreted mainly in the feces, with minimal renal clearance []. This makes it a potentially favorable treatment option for patients with impaired renal function compared to other RAAS blockers.

Q5: What is the duration of this compound's antihypertensive effect?

A6: Studies using ambulatory blood pressure monitoring have demonstrated that this compound, administered once daily, provides a 24-hour blood pressure-lowering effect [].

Q6: Has this compound demonstrated efficacy in preclinical models of hypertension?

A7: Yes, this compound has shown significant antihypertensive effects in preclinical models, including a humanized model of hypertension. Research using a transgenic rat model expressing the human angiotensinogen gene [TGR(hAGT)L1623 rats] demonstrated a rapid and sustained decrease in blood pressure following this compound administration [].

Q7: What clinical trials have been conducted to evaluate the efficacy of this compound?

A8: this compound has been extensively studied in various clinical trials, including ALLAY (Aliskiren in Left-Ventricular Hypertrophy), ALOFT (Aliskiren Observation of Heart Failure Treatment), and AVOID (Aliskiren in the Evaluation of Proteinuria in Diabetes) []. These trials have explored its potential in treating hypertension, left ventricular hypertrophy, heart failure, and diabetic nephropathy [].

Q8: Are there known mechanisms of resistance to this compound?

A8: While the provided research does not delve into specific resistance mechanisms, it is crucial to acknowledge that the development of resistance to drugs, particularly those targeting complex physiological systems, is a possibility. Further research is necessary to fully elucidate potential resistance mechanisms associated with this compound.

Q9: What are the significant milestones in the development of this compound?

A9: this compound represents a breakthrough in antihypertensive therapy as the first orally active direct renin inhibitor. Its development was a culmination of extensive research efforts to identify novel targets within the RAAS cascade.

Q10: What are the potential future directions for research on this compound?

A13: Future research could investigate the long-term effects of this compound on cardiovascular and renal morbidity and mortality [, ]. Additionally, exploring its potential benefits in specific patient populations, such as those with resistant hypertension or specific comorbidities, could be beneficial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.